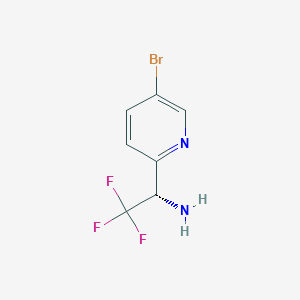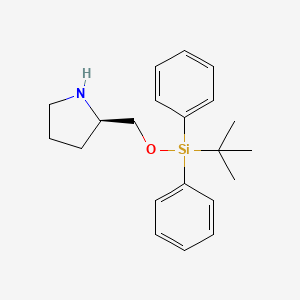
(R)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl-protected hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine typically involves the protection of a hydroxymethyl group with a tert-butyldiphenylsilyl (TBDPS) group. This can be achieved by reacting the hydroxymethyl pyrrolidine with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .
化学反応の分析
Types of Reactions
®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the TBDPS group can be achieved using reagents like acetyl chloride in dry methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials
作用機序
The mechanism of action of ®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine involves its role as a protecting group. The TBDPS group protects the hydroxymethyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxymethyl group .
類似化合物との比較
Similar Compounds
®-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
®-2-(((Trimethylsilyl)oxy)methyl)pyrrolidine: Features a trimethylsilyl group as the protecting group.
®-2-(((Methoxymethyl)oxy)methyl)pyrrolidine: Uses a methoxymethyl group for protection.
Uniqueness
®-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine is unique due to the steric bulk and stability provided by the tert-butyldiphenylsilyl group. This makes it particularly useful in synthetic applications where selective protection and deprotection are crucial .
特性
分子式 |
C21H29NOSi |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
tert-butyl-diphenyl-[[(2R)-pyrrolidin-2-yl]methoxy]silane |
InChI |
InChI=1S/C21H29NOSi/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-17-18-11-10-16-22-18/h4-9,12-15,18,22H,10-11,16-17H2,1-3H3/t18-/m1/s1 |
InChIキー |
VZEUHLPSFWLCLW-GOSISDBHSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCCN3 |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


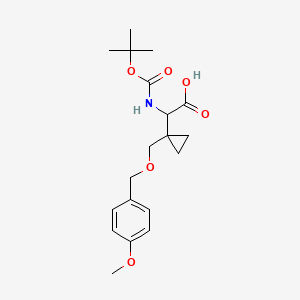
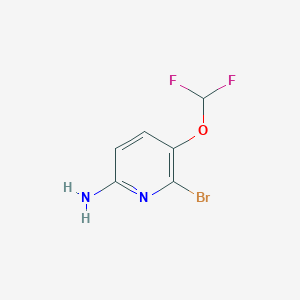
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
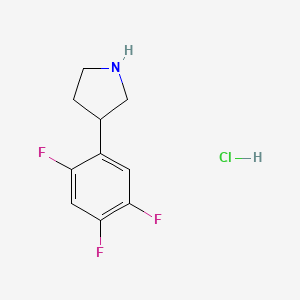
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
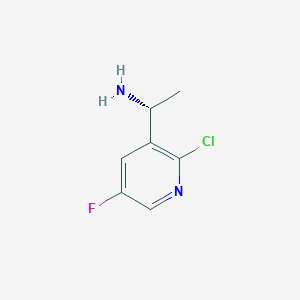

![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)

![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
